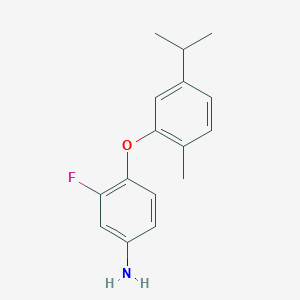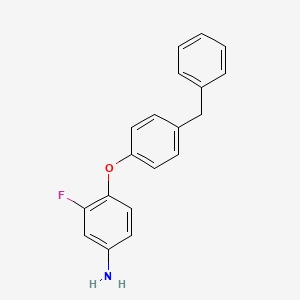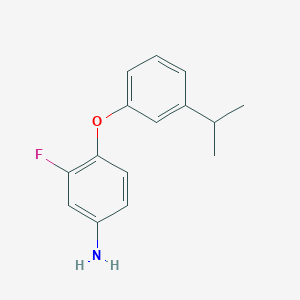
3-Fluoro-4-(3-isopropylphenoxy)aniline
Übersicht
Beschreibung
3-Fluoro-4-(3-isopropylphenoxy)aniline is a biochemical used for proteomics research . It has a molecular formula of C15H16FNO and a molecular weight of 245.3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluoro group at the 3rd position and an isopropylphenoxy group at the 4th position . The molecular weight is 245.292 .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 and a boiling point of 333.6±42.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Metallation of π-Deficient Heterocyclic Compounds
The study of the metallation of π-deficient heterocyclic compounds, including fluorinated pyridines, highlights the importance of such reactions in synthetic chemistry. Metallation reactions are crucial for the regioselective synthesis of heteroaromatic compounds, which are key intermediates in pharmaceuticals, agrochemicals, and materials science. The regioselectivity of metallation can be finely tuned through various reaction parameters, offering pathways to synthesize complex molecules (Marsais & Quéguiner, 1983).
Fluorinated Liquid Crystals
Fluorinated compounds play a significant role in the development of liquid crystals with enhanced properties. The incorporation of fluorine atoms into liquid crystal molecules can dramatically alter their thermal, optical, and electronic characteristics, making them suitable for advanced display technologies and other applications. The unique properties conferred by the fluoro substituent are critical for tailoring liquid crystalline materials for specific functionalities (Hird, 2007).
Fluoropolymers Synthesis and Characterization
The synthesis and characterization of fluoropolymers, such as polytetrafluoroethylene (PTFE), highlight the importance of fluorinated compounds in creating materials with exceptional chemical and thermal stability. These polymers are utilized in a wide range of applications, from industrial coatings to medical devices, due to their inertness and performance in extreme conditions. Research into the precise conditions for polymerization and the resulting material properties is vital for the development of new applications and the enhancement of existing ones (Puts, Crouse, & Améduri, 2019).
Fluoroquinolones in Medical Chemistry
The development and biological activity of fluoroquinolones, a class of potent antibacterial agents, underscore the significance of fluorinated compounds in medicinal chemistry. These compounds exhibit broad-spectrum activity against various pathogens, demonstrating the critical role of fluorine in enhancing the efficacy and pharmacokinetic properties of pharmaceuticals. The synthesis of fluoroquinolones and their application in treating bacterial infections illustrate the ongoing research efforts to combat antibiotic resistance and develop new therapeutic agents (da Silva et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-fluoro-4-(3-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-10(2)11-4-3-5-13(8-11)18-15-7-6-12(17)9-14(15)16/h3-10H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUIFBXSNWIBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3173317.png)

![N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-dimethylamine](/img/structure/B3173330.png)
![4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine](/img/structure/B3173343.png)
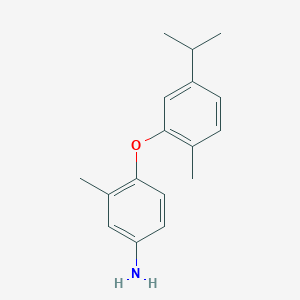

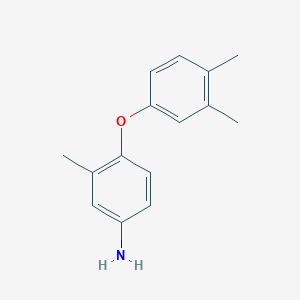
![4-([1,1'-Biphenyl]-4-yloxy)-3-methylphenylamine](/img/structure/B3173377.png)


![4-([1,1'-Biphenyl]-2-yloxy)-3-fluorophenylamine](/img/structure/B3173392.png)
